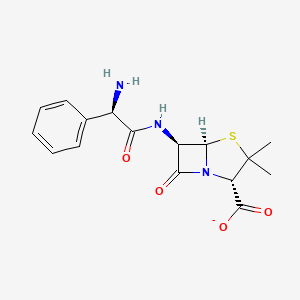

Ampicillin(1-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H18N3O4S- |

|---|---|

Molecular Weight |

348.4 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/p-1/t9-,10-,11+,14-/m1/s1 |

InChI Key |

AVKUERGKIZMTKX-NJBDSQKTSA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

Beyond the Wall: An In-depth Technical Guide to the Multifaceted Mechanisms of Ampicillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the intricate and often overlooked mechanisms of ampicillin that extend beyond its classical role as a cell wall synthesis inhibitor. While its primary mode of action is well-established, a growing body of evidence reveals a more complex and multifaceted interaction with both bacterial and host cells. Understanding these secondary mechanisms is paramount for optimizing therapeutic strategies, combating antimicrobial resistance, and developing novel drug candidates.

Induction of Reactive Oxygen Species (ROS) and Oxidative Stress

A pivotal secondary mechanism of ampicillin's bactericidal activity is the induction of reactive oxygen species (ROS), leading to significant oxidative stress within the bacterial cell. This cascade of events contributes to damage of crucial cellular components, including DNA, proteins, and lipids.

Treatment of Escherichia coli with ampicillin has been shown to increase ROS levels by approximately 174 ± 11%.[1][2] This surge in ROS leads to measurable oxidative damage to nucleic acids. Specifically, levels of 8-oxo-2'-deoxyguanosine (8-OHdG), a marker for oxidative DNA damage, increase by 2.49 ± 0.19-fold.[2] Similarly, levels of 8-oxo-guanine (8-OHG), indicating oxidative RNA damage, are elevated by 3.08 ± 0.31-fold following ampicillin exposure.[2]

Quantitative Data on Ampicillin-Induced Oxidative Stress

| Parameter | Fold Increase (vs. Control) | Bacterial Strain | Reference |

| Reactive Oxygen Species (ROS) | 174 ± 11% | Escherichia coli | [1][2] |

| 8-oxo-2'-deoxyguanosine (8-OHdG) | 2.49 ± 0.19 | Escherichia coli | [2] |

| 8-oxo-guanine (8-OHG) | 3.08 ± 0.31 | Escherichia coli | [2] |

Experimental Protocol: Measurement of Intracellular ROS in Bacteria

This protocol outlines a common method for quantifying intracellular ROS levels in bacteria, such as E. coli, following treatment with ampicillin using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Bacterial culture (e.g., E. coli)

-

Ampicillin stock solution

-

Phosphate-buffered saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (in DMSO)

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth medium.

-

Ampicillin Treatment: Expose the bacterial culture to the desired concentration of ampicillin for a specified duration. Include an untreated control.

-

Cell Harvesting and Washing: Centrifuge the bacterial cultures to pellet the cells. Wash the pellets twice with PBS to remove residual media and ampicillin.

-

Loading with DCFH-DA: Resuspend the bacterial pellets in PBS containing a final concentration of 10 µM DCFH-DA. Incubate in the dark at 37°C for 30 minutes.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess probe. Resuspend the cells in PBS and transfer to a 96-well black microplate. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 525 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity to the optical density (e.g., OD600) of the bacterial suspension to account for differences in cell number. Compare the fluorescence of the ampicillin-treated samples to the untreated control.

Ampicillin's dual action on cell wall and ROS production.

Mitochondrial Dysfunction in Mammalian Cells

Interestingly, the evolutionary origin of mitochondria from bacteria provides a basis for ampicillin's off-target effects on mammalian cells. Studies have demonstrated that clinically relevant doses of ampicillin can induce mitochondrial dysfunction and the overproduction of ROS in mammalian cells.[3] This can lead to oxidative damage to DNA, proteins, and membrane lipids, potentially contributing to some of the adverse side effects observed with prolonged antibiotic treatment.[3]

For instance, treatment of a human mammary epithelial cell line (MCF10A) with 20 μg/ml of ampicillin resulted in a significant increase in intracellular ROS production.[3]

Experimental Protocol: Assessment of Mitochondrial Respiration in Mammalian Cells

This protocol describes the use of a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in mammalian cells treated with ampicillin.

Materials:

-

Mammalian cell line (e.g., MCF10A)

-

Cell culture medium and supplements

-

Ampicillin stock solution

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed the mammalian cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Ampicillin Treatment: Treat the cells with the desired concentration of ampicillin for the specified time period.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates like glucose, pyruvate, and glutamine. Incubate the plate in a non-CO2 incubator at 37°C for one hour prior to the assay.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

-

Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge. The typical injection sequence is: oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

-

Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR in real-time before and after the injection of each compound.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Ampicillin's impact on mammalian mitochondria.

Immunomodulatory Effects

Ampicillin can exert complex and sometimes contradictory effects on the host immune system. It has been reported to have both immunoenhancing and immunodepressive properties, depending on the specific immune parameter and experimental context.[4][5][6] For example, ampicillin has been shown to have a negative effect on phagocytosis, while also demonstrating an immunoenhancing effect on the expression of FcM human lymphocyte receptors.[4][5]

Experimental Protocol: Lymphocyte Proliferation Assay

This protocol details a method to assess the effect of ampicillin on the proliferative response of human lymphocytes to a mitogen like phytohemagglutinin (PHA) by measuring DNA synthesis.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin

-

Phytohemagglutinin (PHA)

-

Ampicillin stock solution

-

[³H]-thymidine

-

96-well round-bottom culture plates

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in complete RPMI 1640 medium.

-

Assay Setup: Plate the PBMCs in a 96-well plate at a concentration of 1 x 10⁵ cells per well.

-

Treatment: Add PHA at optimal and suboptimal concentrations to stimulate lymphocyte proliferation. To test the effect of ampicillin, add various concentrations of the antibiotic to the stimulated cultures. Include unstimulated and untreated controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Radiolabeling: Eighteen hours before harvesting, pulse each well with 1 µCi of [³H]-thymidine.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells). Compare the proliferation in ampicillin-treated cultures to the untreated controls.

Modulation of Bacterial Biofilm Formation

The effect of ampicillin on bacterial biofilms is concentration-dependent and can be paradoxical. Sub-inhibitory concentrations of ampicillin have been observed to promote biofilm formation in some bacterial species, including Escherichia coli and Staphylococcus aureus.[7][8] Conversely, at concentrations near or above the minimum inhibitory concentration (MIC), ampicillin effectively inhibits biofilm formation.[7] This phenomenon has significant clinical implications, as inadequate antibiotic dosing could potentially exacerbate biofilm-related infections.

Quantitative Data on Ampicillin's Effect on Biofilm Formation

| Ampicillin Concentration | Effect on Biofilm Formation | Bacterial Strain | Reference |

| 1 µg/mL | Increased | Escherichia coli | [7] |

| >20 µg/mL | Eliminated | Escherichia coli | [7] |

Experimental Protocol: Crystal Violet Biofilm Assay

This protocol provides a standardized method for quantifying the effect of ampicillin on bacterial biofilm formation in a 96-well plate format.

Materials:

-

Bacterial strain of interest

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Ampicillin stock solution

-

96-well flat-bottom polystyrene microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid or 95% Ethanol

-

Microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow an overnight culture of the bacteria and dilute it to a standardized concentration (e.g., OD600 of 0.1).

-

Assay Setup: Add the diluted bacterial culture to the wells of a 96-well plate. Include wells with different concentrations of ampicillin and a no-antibiotic control. Also, include sterile medium as a negative control.

-

Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

-

Washing: Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel. Wash the wells twice with sterile PBS or distilled water to remove any remaining non-adherent cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells again with water until the water runs clear.

-

Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the crystal violet that has stained the biofilm. Incubate for 10-15 minutes with gentle shaking.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the amount of biofilm formed. Compare the absorbance values of the ampicillin-treated wells to the control wells.

Concentration-dependent effect of ampicillin on biofilms.

Alterations in Bacterial and Host Gut Microbiota

Ampicillin administration significantly impacts the composition and diversity of the gut microbiota in both animal models and humans.[9][10][11] These alterations can lead to a decrease in beneficial bacteria and an overgrowth of potentially pathogenic organisms. For instance, in an adult male, ampicillin treatment led to a significant reduction in the diversity of the gut microbiota, with the number of identifiable phyla decreasing from 20 to 8.[10] This was accompanied by an increase in the Firmicutes-to-Bacteroidetes ratio from 2.4:1 to 6.5:1.[10]

Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol outlines the general workflow for analyzing changes in the gut microbiota composition following ampicillin treatment using 16S rRNA gene sequencing.

Materials:

-

Fecal samples (pre- and post-ampicillin treatment)

-

DNA extraction kit for fecal samples

-

PCR primers targeting a variable region of the 16S rRNA gene (e.g., V4)

-

High-fidelity DNA polymerase

-

PCR purification kit

-

Next-generation sequencing (NGS) platform (e.g., Illumina MiSeq)

-

Bioinformatics software for data analysis (e.g., QIIME, mothur)

Procedure:

-

Sample Collection: Collect fecal samples from subjects before, during, and after ampicillin treatment. Store samples at -80°C until processing.

-

DNA Extraction: Extract total genomic DNA from the fecal samples using a commercially available kit designed for this purpose.

-

16S rRNA Gene Amplification: Amplify a specific variable region of the 16S rRNA gene using PCR with universal primers that have barcode sequences for sample multiplexing.

-

Library Preparation: Purify the PCR products and pool them in equimolar concentrations to create a sequencing library.

-

Next-Generation Sequencing: Sequence the library on an NGS platform.

-

Bioinformatics Analysis:

-

Quality Filtering and Denoising: Process the raw sequencing reads to remove low-quality sequences and chimeras.

-

OTU Clustering/ASV Inference: Group the sequences into Operational Taxonomic Units (OTUs) based on sequence similarity or infer Amplicon Sequence Variants (ASVs).

-

Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing the sequences to a reference database (e.g., Greengenes, SILVA).

-

Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon index, Chao1) to assess within-sample diversity and beta diversity metrics (e.g., Bray-Curtis dissimilarity, UniFrac) to compare the microbial composition between samples.

-

Statistical Analysis: Use statistical tests to identify significant differences in the abundance of specific taxa between the different treatment time points.

-

Induction of Apoptosis-Like Hallmarks in Bacteria

Emerging evidence suggests that bactericidal antibiotics, including ampicillin, can induce a programmed cell death pathway in bacteria that shares some of the hallmarks of apoptosis in eukaryotic cells.[12][13] These features include the exposure of phosphatidylserine (PS) on the outer membrane, DNA fragmentation, and chromosomal condensation.[12]

Experimental Protocol: Detection of Phosphatidylserine Exposure in Bacteria

This protocol describes the use of Annexin V staining to detect the externalization of phosphatidylserine, a key marker of apoptosis-like cell death, in ampicillin-treated bacteria.

Materials:

-

Bacterial culture

-

Ampicillin stock solution

-

Annexin V-FITC (or another fluorophore conjugate)

-

Binding buffer (typically supplied with the Annexin V kit)

-

Propidium iodide (PI) for viability staining (optional)

-

Flow cytometer

Procedure:

-

Bacterial Treatment: Treat the bacterial culture with ampicillin for the desired time.

-

Cell Harvesting and Washing: Pellet the bacteria by centrifugation and wash them with PBS.

-

Staining: Resuspend the bacterial pellet in the Annexin V binding buffer. Add Annexin V-FITC and, if desired, PI to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive cells indicate PS exposure, while PI-positive cells indicate a loss of membrane integrity (late apoptotic or necrotic cells).

-

Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot (live, early apoptotic, late apoptotic/necrotic) to assess the extent of apoptosis-like cell death induced by ampicillin.

Other Notable Mechanisms

-

Alterations in Bacterial Metabolism: Ampicillin treatment causes significant perturbations in bacterial metabolism, affecting pathways such as glutathione metabolism, pantothenate and CoA biosynthesis, and pyrimidine and purine metabolism.[1][2]

-

Influence on Quorum Sensing: Sub-lethal concentrations of ampicillin have been shown to influence quorum sensing (QS) systems in bacteria like Pseudomonas aeruginosa.[14] This can have downstream effects on the expression of virulence factors and antibiotic resistance genes.

-

Induction of Virulence Factors: In some pathogenic bacteria, such as Staphylococcus aureus, sub-inhibitory concentrations of ampicillin can paradoxically lead to an increased production of virulence factors like protein A and alpha-toxin.[15]

Conclusion

The mechanisms of action of ampicillin are far more intricate than simple cell wall synthesis inhibition. This guide has illuminated several key "beyond the wall" effects, including the induction of oxidative stress, mitochondrial dysfunction in host cells, immunomodulation, complex effects on biofilm formation, alterations of the gut microbiota, and the induction of apoptosis-like hallmarks in bacteria. A deeper understanding of these multifaceted mechanisms is crucial for the scientific and drug development communities. By leveraging this knowledge, we can devise more effective therapeutic strategies, mitigate adverse effects, and stay ahead in the ongoing battle against antimicrobial resistance. Further research into these secondary pathways will undoubtedly unveil new targets and approaches for the development of the next generation of antimicrobial therapies.

References

- 1. The ability in managing reactive oxygen species affects Escherichia coli persistence to ampicillin after nutrient shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal violet staining protocol | Abcam [abcam.com]

- 3. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. journals.asm.org [journals.asm.org]

- 6. pnas.org [pnas.org]

- 7. static.igem.org [static.igem.org]

- 8. Changes to Gut Microbiota Following Systemic Antibiotic Administration in Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessing mitochondrial dysfunction in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Immunomodulatory action of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibiotics and the host-pathogen interaction | Broad Institute [broadinstitute.org]

- 14. ATP Bioluminescence Assay To Evaluate Antibiotic Combinations against Extensively Drug-Resistant (XDR) Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Evolution of Ampicillin Resistance in Escherichia coli: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms, Evolutionary Trajectories, and Laboratory Methodologies for Studying Ampicillin Resistance in E. coli.

This guide provides a comprehensive overview of the evolution of ampicillin resistance in laboratory strains of Escherichia coli. It is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance. The content covers the core molecular underpinnings of resistance, detailed protocols for key experiments, quantitative data from evolution studies, and visualizations of relevant biological pathways and experimental workflows.

Core Molecular Mechanisms of Ampicillin Resistance

Ampicillin, a β-lactam antibiotic, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Resistance in E. coli is a multifactorial phenomenon that typically evolves in a stepwise manner, involving the accumulation of mutations across several key genes. The primary mechanisms are enzymatic degradation of the antibiotic, modification of the drug target, reduction of drug influx, and active efflux of the drug.

-

Enzymatic Degradation: The most common mechanism is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. In E. coli, the chromosomal ampC gene encodes for a Class C cephalosporinase. Under normal conditions, ampC is expressed at a low, constitutive level.[1] However, mutations in the ampC promoter and attenuator regions can significantly increase its transcription, leading to hyperproduction of the AmpC β-lactamase and consequently, higher levels of resistance.[2][3] Common mutations occur at positions -42, -32, and -11 relative to the transcription start site, which can increase promoter strength by 70- to 120-fold.[4][5]

-

Target Modification: Mutations in the genes encoding PBPs can reduce their binding affinity for β-lactam antibiotics. A primary target for ampicillin is PBP3, encoded by the ftsI gene.[6] Specific amino acid substitutions in the transpeptidase domain of FtsI can confer resistance, often working synergistically with other resistance mechanisms.[7]

-

Reduced Permeability: Gram-negative bacteria like E. coli have an outer membrane that acts as a selective barrier. Ampicillin and other small hydrophilic antibiotics primarily enter the cell through porin channels.[8] Mutations that lead to the downregulation or functional alteration of major porins, such as OmpF and OmpC, can restrict ampicillin influx into the periplasm, thereby contributing to resistance.

-

Active Efflux: Efflux pumps are transmembrane proteins that actively transport toxic substances, including antibiotics, out of the cell. The AcrAB-TolC system is a major multidrug efflux pump in E. coli. Overexpression of this pump can reduce the intracellular concentration of ampicillin. The expression of the acrAB genes is regulated by the multiple antibiotic resistance (mar) operon. Mutations in the marR gene, which encodes a repressor protein, lead to the overexpression of the MarA activator, which in turn upregulates acrAB expression.[7]

Visualizing Resistance Mechanisms and Workflows

Key Molecular Pathways of Ampicillin Resistance

The following diagram illustrates the interplay between the primary mechanisms of ampicillin resistance in E. coli.

Caption: Core mechanisms of ampicillin resistance in E. coli.

Experimental Workflow for Adaptive Laboratory Evolution

Adaptive Laboratory Evolution (ALE) is a common method to study the dynamics of resistance acquisition in real-time. The workflow involves serially passaging bacterial populations under increasing antibiotic pressure.

Caption: Workflow for an Adaptive Laboratory Evolution experiment.

Quantitative Data on Resistance Evolution

The evolution of ampicillin resistance is quantifiable by tracking the Minimum Inhibitory Concentration (MIC) over time and identifying the causative genetic mutations.

Table 1: Representative Progression of Ampicillin MIC in an E. coli Laboratory Evolution Experiment

| Time (Hours) | Ampicillin Concentration (µg/mL) | Fold Increase in MIC vs. Ancestor | Number of Non-Synonymous SNPs |

| 0 | 4 | 1x | 0 |

| ~150 | 32 | 8x | 4 |

| 315 | 256 | 64x | 8 |

| Data synthesized from a representative induction experiment where resistance evolves rapidly before reaching a critical concentration, after which the rate slows.[7][9] |

Table 2: Key Mutations and Their Impact on Ampicillin Resistance in Evolved E. coli

| Gene Target | Mutation Type | Consequence | Observed MIC Increase |

| ampC (promoter) | Point mutation (-42 C→T) | Creates a stronger -35 box, increasing transcription 70- to 120-fold.[4] | Up to 64-fold (in combination) |

| ampC (promoter) | Point mutation (-11 C→T) | Creates a perfect -10 consensus sequence, increasing promoter strength.[5] | ~6-fold |

| ftsI (PBP3) | Non-synonymous SNP (e.g., Gln663Leu)[6] | Alters PBP3 structure, reducing ampicillin binding affinity. | Variable, often synergistic |

| marR | Non-synonymous SNP or indel | Inactivates MarR repressor, leading to overexpression of MarA.[7] | Low-level, multi-drug |

| acrB | Non-synonymous SNP | Enhances efflux pump activity (part of the MarA regulon).[7] | Contributes to overall MIC |

| ompF | Non-synonymous SNP or downregulation | Reduces porin-mediated influx of ampicillin. | 2- to 4-fold |

| rpoD | Non-synonymous SNP (e.g., Asp445Glu)[2] | Alters RNA polymerase sigma factor 70, potentially enhancing ampC transcription.[2] | Contributes to high resistance |

Detailed Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[10][11]

-

Preparation of Antibiotic Stock: Prepare a stock solution of ampicillin at 1280 µg/mL in sterile deionized water. Filter-sterilize and store at -20°C.

-

Preparation of Inoculum: a. From a fresh agar plate, pick 3-5 isolated colonies of the E. coli strain to be tested. b. Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the standardized inoculum 1:100 in fresh MHB to achieve a final concentration of approximately 1-2 x 10⁶ CFU/mL.

-

Plate Preparation: a. In a sterile 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. b. Add 200 µL of the working antibiotic solution (e.g., 128 µg/mL, diluted from stock) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. This creates a concentration gradient (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL). d. Well 11 serves as a positive growth control (no antibiotic). Well 12 serves as a sterility control (no bacteria).

-

Inoculation and Incubation: a. Add 10 µL of the diluted bacterial inoculum (from step 2d) to wells 1 through 11. The final inoculum in each well will be approximately 5 x 10⁵ CFU/mL. b. Seal the plate and incubate at 37°C for 16-20 hours.

-

Reading Results: The MIC is defined as the lowest concentration of ampicillin that completely inhibits visible bacterial growth.

Protocol 2: Adaptive Laboratory Evolution (ALE) of Ampicillin Resistance

This protocol outlines a general procedure for inducing resistance in a laboratory setting.[12][13]

-

Establish Ancestral Culture: Inoculate a clonal population of the susceptible E. coli strain into 5 mL of MHB. Incubate overnight at 37°C with shaking. This serves as the starting (Day 0) culture. Determine the initial MIC of this ancestral strain.

-

Initiate Selection: a. Prepare a series of tubes or a 96-well deep-well plate with 1 mL of MHB per well/tube. b. Add ampicillin at a sub-inhibitory concentration (typically 1/2 of the determined MIC) to the experimental wells. Include antibiotic-free wells as a control. c. Inoculate each well with 10 µL of the overnight ancestral culture (a 1:100 dilution).

-

Serial Passaging: a. Incubate the cultures at 37°C with shaking for 22-24 hours. b. After incubation, identify the culture that grew at the highest ampicillin concentration. c. Transfer 10 µL from this well into a new series of wells containing fresh MHB with a new gradient of ampicillin concentrations, typically doubling the previous highest concentration. d. Repeat this daily transfer for a predetermined number of days (e.g., 14-60 days) or until a target MIC is reached.[13][14]

-

Archiving and Analysis: a. Each day, before the next transfer, mix the remaining culture with sterile glycerol to a final concentration of 20% and store at -80°C for future analysis. b. Periodically (e.g., every 5-10 days), determine the MIC of the evolving population to track the progression of resistance. c. Once the experiment is complete, streak isolates from the final evolved populations onto agar plates, select single colonies, and perform whole-genome sequencing.

Protocol 3: Genomic DNA Extraction from E. coli for Whole-Genome Sequencing

This protocol describes a common kit-based method for high-purity genomic DNA extraction.

-

Sample Preparation: a. Harvest 1-5 mL of an overnight E. coli culture by centrifugation at 10,000 x g for 1 minute. b. Completely discard the supernatant.

-

Cell Lysis: a. Resuspend the bacterial pellet thoroughly in 200 µL of a lysis buffer (e.g., Buffer GA) containing a chaotropic salt. b. Add 20 µL of Proteinase K, mix well, and incubate at 70°C for 10-15 minutes until the solution clears.

-

DNA Binding: a. Add 220 µL of absolute ethanol to the lysate and mix thoroughly. b. Transfer the entire mixture to a silica-based spin column placed in a collection tube. c. Centrifuge at 12,000 x g for 1 minute. Discard the flow-through.

-

Wash Steps: a. Add 500 µL of a wash buffer containing ethanol (e.g., Buffer GD) to the column. Centrifuge for 1 minute and discard the flow-through. b. Repeat the wash step with a second wash buffer (e.g., Buffer PW). c. Centrifuge the empty column for an additional 2 minutes to completely remove any residual ethanol.

-

Elution: a. Transfer the spin column to a clean 1.5 mL microcentrifuge tube. b. Apply 50-100 µL of a low-salt elution buffer (e.g., Buffer TE or nuclease-free water) directly to the center of the silica membrane. c. Let it stand for 2-5 minutes at room temperature. d. Centrifuge at 12,000 x g for 2 minutes to collect the purified genomic DNA.

-

Quantification and Storage: a. Assess the DNA concentration and purity (A260/280 ratio should be ~1.8) using a spectrophotometer. b. Store the purified DNA at -20°C.

References

- 1. journals.asm.org [journals.asm.org]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. −11 Mutation in the ampC Promoter Increasing Resistance to β-Lactams in a Clinical Escherichia coli Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nanoporetech.com [nanoporetech.com]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. Adaptive laboratory evolution of antimicrobial resistance in bacteria for genetic and phenotypic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Adaptive Laboratory Evolution of Antibiotic Resistance Using Different Selection Regimes Lead to Similar Phenotypes and Genotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evolutionary trajectory of bacterial resistance to antibiotics and antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. static.igem.wiki [static.igem.wiki]

Ampicillin(1-) chemical structure and functional groups

An In-depth Technical Guide to the Chemical Structure and Functional Groups of Ampicillin(1-)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin is a broad-spectrum, semi-synthetic β-lactam antibiotic belonging to the aminopenicillin family.[1][2] Its bactericidal activity is achieved by inhibiting the synthesis of the bacterial cell wall.[3][4] This guide provides a detailed examination of the chemical structure of Ampicillin in its anionic form (Ampicillin(1-)) and a comprehensive breakdown of its constituent functional groups, which are crucial for its biological activity and pharmacokinetic properties.

Chemical Structure of Ampicillin(1-)

The chemical formula for Ampicillin is C₁₆H₁₉N₃O₄S.[5][6] In its deprotonated, anionic form (Ampicillin(1-)), the molecular formula is C₁₆H₁₈N₃O₄S⁻.[7] The core of the molecule is a bicyclic system composed of a β-lactam ring fused to a thiazolidine ring.[3][4] A key feature that distinguishes Ampicillin from penicillin G is the presence of an amino group on the acyl side chain.[1]

The structure is formally named (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[7]

SMILES Representation: CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--N">C@@HC(=O)[O-])C[7]

Functional Groups of Ampicillin

The unique combination of functional groups in the Ampicillin molecule dictates its mechanism of action, spectrum of activity, and susceptibility to bacterial resistance mechanisms.

| Functional Group | Chemical Formula/Structure | Description |

| Carboxylate | -COO⁻ | The deprotonated form of a carboxylic acid, this group is crucial for the molecule's solubility and its ability to interact with penicillin-binding proteins (PBPs) in bacteria. |

| β-Lactam Ring | A four-membered cyclic amide | This highly strained ring is the pharmacophore of all penicillin antibiotics. Its cleavage by bacterial transpeptidases, leading to the acylation and inactivation of these enzymes, is the basis of Ampicillin's antibacterial activity.[8] |

| Thiazolidine Ring | A five-membered ring containing sulfur and nitrogen | Fused to the β-lactam ring, this structure is a characteristic feature of the penicillin core.[4] |

| Amide | -C(=O)NH- | An amide linkage connects the acyl side chain to the 6-amino position of the penam core. |

| Primary Amine | -NH₂ | The α-amino group on the phenylacetyl side chain enhances the spectrum of activity to include some Gram-negative bacteria by facilitating passage through the outer bacterial membrane.[1][3] |

| Phenyl Group | -C₆H₅ | An aromatic ring attached to the acyl side chain. |

| Thioether | R-S-R' | The sulfur atom within the thiazolidine ring. |

Visualization of Ampicillin's Functional Groups

The following diagram illustrates the logical relationship between the core Ampicillin(1-) structure and its key functional groups.

Caption: Logical diagram of Ampicillin(1-) and its constituent functional groups.

Experimental Protocols

Detailed experimental protocols for the characterization and synthesis of Ampicillin are beyond the scope of this guide. However, standard analytical techniques for confirming its structure include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the connectivity of atoms and the stereochemistry of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the characteristic carbonyl stretch of the β-lactam ring (typically around 1760 cm⁻¹).

The semi-synthetic production of Ampicillin generally involves the acylation of 6-aminopenicillanic acid (6-APA) with an activated derivative of D-(-)-α-aminophenylacetic acid.[9] 6-APA is produced via fermentation using the fungus Penicillium chrysogenum followed by enzymatic or chemical cleavage of the side chain from Penicillin G or V.[9]

Conclusion

The chemical architecture of Ampicillin(1-), particularly its strained β-lactam ring and the aminophenylacetyl side chain, is fundamental to its efficacy as a broad-spectrum antibiotic. A thorough understanding of its structure and the roles of its various functional groups is essential for professionals engaged in antibiotic research, drug modification, and the development of novel antibacterial agents to combat resistance.

References

- 1. Ampicillin - Wikipedia [en.wikipedia.org]

- 2. ampicillin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Page loading... [guidechem.com]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin [pdb101.rcsb.org]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ampicillin(1-) | C16H18N3O4S- | CID 640430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ampicillin sodium | 69-52-3 [chemicalbook.com]

- 9. Ampicillin [sitem.herts.ac.uk]

Ampicillin: A Technical Guide on its Discovery, Mechanism, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, history, and core scientific principles of ampicillin, a pivotal beta-lactam antibiotic. It details its mechanism of action, pharmacokinetic properties, synthesis, and the evolution of bacterial resistance.

Discovery and History: From Penicillin to a Broader Spectrum

The journey of ampicillin begins with the landmark discovery of penicillin in 1928 by Alexander Fleming, who observed the antibacterial properties of the Penicillium notatum mold.[1][2] While penicillin was revolutionary, its effectiveness was primarily limited to Gram-positive bacteria.[3] The need for antibiotics with a broader range of activity spurred further research.

In 1958, scientists at the British company Beecham Research Laboratories discovered ampicillin, and it was introduced commercially in 1961.[3][4] Originally marketed as "Penbritin," ampicillin was the first semi-synthetic, broad-spectrum penicillin.[3][5] This was a significant advancement, as it demonstrated activity against not only Gram-positive bacteria but also a range of Gram-negative organisms like H. influenzae, E. coli, and Proteus spp.[3][6] The key structural difference from penicillin G is the addition of an amino group, which facilitates its passage through the outer membrane of Gram-negative bacteria.[3]

Historical Timeline of Beta-Lactam Antibiotics

Caption: Key milestones in the development of Penicillin and Ampicillin.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Ampicillin is a bactericidal antibiotic, meaning it directly kills bacteria.[7] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[8]

-

Targeting Penicillin-Binding Proteins (PBPs): The bacterial cell wall is composed of peptidoglycan, a polymer essential for maintaining the cell's structural integrity.[8] Ampicillin targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[8]

-

Inhibiting Transpeptidase: Specifically, ampicillin acts as an irreversible inhibitor of the transpeptidase enzyme, a type of PBP.[3] This enzyme is responsible for cross-linking the peptidoglycan chains, which gives the cell wall its strength.[8]

-

Cell Lysis: By inhibiting transpeptidase, ampicillin prevents the formation of these cross-links. This weakens the cell wall, making the bacterium susceptible to osmotic pressure, which ultimately leads to cell lysis and death.[8][9]

Signaling Pathway: Ampicillin's Effect on Bacterial Cell Wall Synthesis

Caption: Ampicillin inhibits PBPs, disrupting cell wall synthesis and causing cell lysis.

Spectrum of Activity and Clinical Use

Ampicillin was the first "broad-spectrum" penicillin, effective against a range of Gram-positive and Gram-negative bacteria.[3]

-

Gram-Positive Bacteria: Including Streptococcus pneumoniae, Streptococcus pyogenes, and some strains of Staphylococcus aureus (not penicillin-resistant strains).[3] It is also one of the few antibiotics effective against multidrug-resistant Enterococcus faecalis and E. faecium.[3]

-

Gram-Negative Bacteria: Including Neisseria meningitidis, some Haemophilus influenzae, and some Enterobacteriaceae (though many are now resistant).[3]

Clinically, ampicillin is used to treat a variety of infections, such as respiratory tract infections, urinary tract infections, meningitis, and gastrointestinal infections.[7]

Pharmacokinetics

The pharmacokinetic profile of ampicillin has been well-studied. It can be administered orally, intramuscularly, or intravenously.[3][10]

| Parameter | Value | Notes |

| Bioavailability | 30-55% (Oral)[3] | Food can decrease absorption from the GI tract.[3][7] |

| 62% (Parenteral)[3][11] | ||

| Protein Binding | 15-25%[3] | Lower than many other penicillins. |

| Half-life | ~1-1.8 hours[7][10] | Can be longer in patients with renal failure.[12] |

| Metabolism | 12-50%[3] | Some is metabolized to penicilloic acid.[3][12] |

| Excretion | 75-85% via kidneys[3] | Primarily excreted unchanged in the urine.[7][10] |

Table 1: Summary of Ampicillin's Pharmacokinetic Properties.

Prodrugs such as pivampicillin and bacampicillin were developed to increase oral bioavailability.[11][12]

Synthesis of Ampicillin

Ampicillin is a semi-synthetic antibiotic. Its production involves the acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-α-phenylglycine.[12] 6-APA is the core beta-lactam nucleus, which is typically derived from the hydrolysis of Penicillin G.[13]

Experimental Protocols: Enzymatic Synthesis

Enzymatic synthesis is an environmentally friendlier alternative to traditional chemical methods.[14] A common method involves using immobilized Penicillin G acylase (PGA).

Objective: To synthesize ampicillin from 6-APA and an acyl donor, R-phenylglycine methyl ester (PGME), using immobilized PGA.

Methodology:

-

Enzyme Immobilization: Penicillin G acylase is immobilized on a solid support, such as iron oxide nanoparticles coated with polyethyleneimine, to allow for reuse and easy separation.[15]

-

Reaction Setup: The synthesis is carried out in a batch reactor containing a phosphate buffer (e.g., 50 ml, pH 6.5).[14][15]

-

Substrate Addition: 6-aminopenicillanic acid (6-APA) and R-phenylglycine methyl ester (PGME) are added to the reactor at specific molar ratios (e.g., 100mM 6-APA, 300mM PGME).[14][15]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-35°C) with constant stirring (e.g., 200 rpm).[14][15]

-

pH Control: The pH is maintained at a constant level (e.g., 6.5) by the controlled addition of an acid (e.g., 2N HCl or 6N H2SO4).[14][15]

-

Analysis: The concentration of ampicillin produced is monitored over time using High-Performance Liquid Chromatography (HPLC).[14][15]

Workflow: Two-Step Enzymatic Synthesis of Ampicillin

Caption: Enzymatic synthesis of ampicillin from Penicillin G.

Mechanisms of Bacterial Resistance

The widespread use of ampicillin led to the emergence of resistant bacterial strains.[16] The primary mechanisms of resistance include:

-

Enzymatic Degradation (β-Lactamase Production): This is the most common resistance mechanism in Gram-negative bacteria.[17] Bacteria produce β-lactamase enzymes that hydrolyze the amide bond in the beta-lactam ring of ampicillin, rendering it inactive.[8][17]

-

Alteration of Target Site: Modifications in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of ampicillin, making it less effective. This is a common mechanism in Gram-positive bacteria.[17]

-

Reduced Permeability: Changes in the outer membrane of Gram-negative bacteria can limit the entry of ampicillin into the cell.[18]

-

Efflux Pumps: Some bacteria have developed membrane pumps that actively transport ampicillin out of the cell before it can reach its target PBPs.[18]

To combat β-lactamase-mediated resistance, ampicillin is sometimes combined with a β-lactamase inhibitor, such as clavulanic acid or sulbactam.[3][19]

Logical Relationship: β-Lactamase-Mediated Resistance

Caption: β-Lactamase provides resistance by inactivating ampicillin.

Minimum Inhibitory Concentrations (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Organism | MIC (mg/L) |

| Escherichia coli | 4[10] |

| Staphylococcus aureus | 0.6 - 1[10] |

| Streptococcus pneumoniae | 0.03 - 0.06[10] |

| Haemophilus influenzae | 0.25[10] |

Table 2: Representative MIC values for Ampicillin against susceptible organisms. Note: These values can vary significantly based on the strain and the presence of resistance mechanisms. For instance, an induced resistant strain of E. coli showed an increase in MIC to 256 µg/mL, 64 times higher than the sensitive strain.[18][20]

Adverse Effects

While generally safe, ampicillin can cause adverse effects.

| Category | Common Side Effects | Serious Adverse Effects |

| Gastrointestinal | Nausea, vomiting, diarrhea, abdominal pain[21][22] | Pseudomembranous colitis (C. difficile infection)[10] |

| Hypersensitivity | Skin rash, itching, hives[21][22] | Anaphylaxis[10] |

| Hematological | Anemia, thrombocytopenia, leukopenia[10][23] | |

| Neurological | Seizures (at high concentrations)[10][23] | |

| Hepatic | Elevated liver enzymes[22] |

Table 3: Common and serious adverse effects associated with ampicillin use.

Conclusion

The discovery of ampicillin was a pivotal moment in the history of antimicrobial therapy, marking the advent of broad-spectrum penicillins. Its mechanism of inhibiting bacterial cell wall synthesis has made it a valuable tool against a wide array of pathogens for decades. However, the rise of antibiotic resistance, primarily through the production of β-lactamases, has diminished its efficacy in some areas. Understanding the historical context, mechanism of action, and the molecular basis of resistance is crucial for the ongoing development of new antibiotics and strategies to combat infectious diseases. The re-emergence of sensitivity in some pathogens, like S. Typhi, suggests that with careful stewardship, older antibiotics may yet continue to play a role in modern medicine.[16]

References

- 1. ringbio.com [ringbio.com]

- 2. The Discovery of Penicillin—New Insights After More Than 75 Years of Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ampicillin - Wikipedia [en.wikipedia.org]

- 4. prezi.com [prezi.com]

- 5. britannica.com [britannica.com]

- 6. ldh.la.gov [ldh.la.gov]

- 7. youtube.com [youtube.com]

- 8. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 9. scribd.com [scribd.com]

- 10. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. brieflands.com [brieflands.com]

- 15. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 16. Ampicillin: Rise Fall and Resurgence - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The future of the β-lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. drugs.com [drugs.com]

- 22. What are the side effects of Ampicillin? [synapse.patsnap.com]

- 23. Ampicillin: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

The Unseen Target: Ampicillin's Indirect Assault on Bacterial Ribosome Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Executive Summary

Ampicillin, a stalwart of the β-lactam class of antibiotics, is renowned for its direct inhibition of bacterial cell wall synthesis. However, its impact extends beyond this primary mechanism, initiating a cascade of cellular stress responses that indirectly but significantly impair the function of the bacterial ribosome. This technical guide elucidates the intricate signaling pathways and molecular events that connect ampicillin-induced cell wall stress to the modulation of ribosomal activity. Through a comprehensive review of current literature, we present quantitative data on the downstream effects of ampicillin on the bacterial proteome, detail the experimental protocols used to investigate these phenomena, and provide visual representations of the key signaling networks. This document serves as a critical resource for researchers seeking a deeper understanding of the multifaceted effects of β-lactam antibiotics and for professionals engaged in the development of novel antimicrobial strategies.

Introduction

For decades, ampicillin has been a cornerstone in the treatment of bacterial infections, primarily through its well-documented role as an inhibitor of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the peptidoglycan cell wall.[1][2] This disruption leads to compromised cell wall integrity and, ultimately, bacterial lysis.[1][2] While this direct mechanism of action is widely understood, the secondary and indirect consequences of ampicillin-induced stress on fundamental cellular processes, such as protein synthesis, are less appreciated but equally significant.

This guide explores the downstream effects of ampicillin on bacterial ribosome function. We will demonstrate that while ampicillin does not directly bind to the ribosome, the cellular stress emanating from a compromised cell wall triggers a sophisticated signaling cascade known as the stringent response. This response acts as a master regulator of bacterial metabolism, profoundly impacting ribosome biogenesis and translational activity. Understanding this indirect mechanism is crucial for a holistic view of ampicillin's efficacy and for the rational design of synergistic antibiotic therapies.

The Indirect Mechanism: From Cell Wall Stress to Ribosomal Inhibition

The primary action of ampicillin is the acylation of the active site of PBPs, preventing the transpeptidation reactions necessary for peptidoglycan cross-linking.[1][2] This inhibition of cell wall synthesis is the catalyst for a series of events that culminate in the downregulation of the bacterial translational machinery.

The Stringent Response: A Central Mediator

The key signaling pathway linking cell wall stress to ribosome function is the stringent response . This is a highly conserved bacterial stress response mechanism activated by various stimuli, including nutrient starvation and, as is relevant here, antibiotic-induced stress.[3][4] The central player in the stringent response is the alarmone guanosine tetraphosphate (ppGpp) , synthesized by the enzyme RelA.[3][4]

The inhibition of peptidoglycan synthesis by ampicillin is thought to lead to an accumulation of peptidoglycan precursors, which, through a yet-to-be-fully-elucidated mechanism, activates RelA.[5] Once activated, RelA synthesizes ppGpp from GTP and ATP.[6]

dot

Figure 1. High-level overview of ampicillin's indirect impact on ribosome function.

ppGpp's Multifaceted Regulation of Translation

The accumulation of ppGpp orchestrates a global downregulation of the translational apparatus through two primary avenues:

-

Transcriptional Repression of Ribosomal Components: ppGpp, in conjunction with the transcription factor DksA, directly binds to RNA polymerase.[1][2] This binding alters the transcriptional landscape of the cell, leading to the downregulation of genes encoding ribosomal RNAs (rRNAs) and ribosomal proteins (r-proteins).[1] This effectively reduces the cell's capacity to synthesize new ribosomes.

-

Inhibition of Translation Initiation and Elongation: While the primary effect is transcriptional, there is evidence to suggest that ppGpp can also directly or indirectly inhibit the function of existing ribosomes, potentially by affecting the activity of translation factors.

dot

References

- 1. pnas.org [pnas.org]

- 2. Recent functional insights into the magic role of (p)ppGpp in growth control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of peptidoglycan biosynthesis in relA+ and relA- strains of Escherichia coli during diauxic growth on glucose and lactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genetic Basis of Ampicillin Resistance

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core genetic mechanisms conferring bacterial resistance to ampicillin, a widely used β-lactam antibiotic. It details the molecular underpinnings, the role of mobile genetic elements in their dissemination, and the key experimental protocols used for their characterization.

Core Genetic Mechanisms of Ampicillin Resistance

Resistance to ampicillin in bacteria is a multifaceted phenomenon predominantly driven by specific genetic determinants. These mechanisms can be broadly categorized into three main types: enzymatic inactivation of the antibiotic, modification of the drug's target, and reduction of intracellular drug concentration through altered permeability or active efflux.

-

Enzymatic Inactivation: The Role of β-Lactamases The most prevalent mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze the amide bond in the four-membered β-lactam ring, rendering the antibiotic inactive.[1][2] The genes encoding these enzymes are often located on mobile genetic elements, facilitating their rapid spread.[3][4]

-

blaTEM-1 : The blaTEM-1 gene is one of the most common β-lactamase genes responsible for ampicillin resistance in Gram-negative bacteria.[5] It is frequently found on plasmids and transposons, contributing to its widespread dissemination among different bacterial species.[3][6] Up to 90% of ampicillin resistance in E. coli can be attributed to the production of the TEM-1 β-lactamase.[5]

-

-

Target Modification: Alterations in Penicillin-Binding Proteins (PBPs) Ampicillin exerts its bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan cell wall.[1] Bacteria can develop resistance by acquiring mutations in the genes encoding these PBPs, altering their structure to reduce their affinity for β-lactam antibiotics while retaining their enzymatic function.[1] This mechanism is a common mode of resistance, particularly in Gram-positive bacteria.[1]

-

Reduced Permeability and Active Efflux Bacteria can limit the intracellular concentration of ampicillin through two other primary means:

-

Reduced Permeability : Gram-negative bacteria possess an outer membrane that acts as a selective barrier. Mutations leading to the loss or modification of porin channels, which allow antibiotics to enter the cell, can decrease the uptake of ampicillin.[7]

-

Efflux Pumps : Bacteria can actively transport antibiotics out of the cell using efflux pumps.[7] Genes encoding these pumps, such as the AcrAB system in H. influenzae, can be overexpressed, leading to increased resistance by preventing the antibiotic from reaching its PBP target.[8]

-

The Role of Mobile Genetic Elements (MGEs)

The rapid and widespread dissemination of ampicillin resistance genes is largely due to Horizontal Gene Transfer (HGT), a process facilitated by mobile genetic elements.[9] Acquiring a pre-formed resistance gene via HGT is a much faster route to resistance than the spontaneous mutation of native genes.[10]

-

Plasmids : These are extrachromosomal, self-replicating DNA molecules that are central to the spread of antibiotic resistance.[4][11] Resistance plasmids (R-plasmids) often carry multiple resistance genes, including blaTEM, and can be transferred between bacteria (even across species) through conjugation.[9][12]

-

Transposons : Known as "jumping genes," transposons are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid.[6][12] Transposons like Tn3 are frequently responsible for carrying the blaTEM-1 gene, embedding it within plasmids and facilitating its mobilization.[3][12]

Quantitative Analysis of Ampicillin Resistance

Quantitative data is crucial for monitoring the evolution and prevalence of resistance. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC) of ampicillin for bacterial isolates and by surveying the prevalence of known resistance genes in clinical populations.

Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin for Various Bacterial Species The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.[13][14]

| Bacterial Species | Strain Type | Ampicillin MIC (µg/mL) | Reference |

| Escherichia coli | Susceptible | 4 | [15] |

| Escherichia coli | Induced Resistance | 32 - 256 | [16] |

| Staphylococcus aureus | Susceptible | 0.6 - 1 | [15] |

| Streptococcus pneumoniae | Susceptible | 0.03 - 0.06 | [15] |

| Haemophilus influenzae | Susceptible | 0.25 | [15] |

| Haemophilus influenzae | BLNAR (ftsI mutation) | 1 - 16 | [8] |

| Enterococcus spp. | Susceptible | ≤8 | [17] |

BLNAR: β-lactamase-negative, ampicillin-resistant.

Table 2: Prevalence of Ampicillin Resistance Genes in Clinical Isolates Surveillance studies use molecular methods to determine the frequency of resistance genes in bacterial populations from various sources.

| Bacterial Species | Gene(s) | Prevalence | Geographic Location / Source | Reference |

| Escherichia coli | blaTEM-1 | 35.7% (5 of 14 resistant isolates) | Northern Jordan (Clinical) | [5][18] |

| Escherichia coli | blaTEM | 65% (of ampicillin-resistant isolates) | Kenya (Wastewater) | [19] |

| Haemophilus influenzae | blaTEM-1 | 37.6% | Korea (Clinical) | [8] |

| Haemophilus influenzae | blaROB-1 | 1.3% | Korea (Clinical) | [8] |

| Acinetobacter baumannii | blaTEM | Present in majority of isolates | Spain (Clinical) | [20] |

| Enterobacteriaceae | blaTEM | 80.9% | Portugal (Cheese) | [5] |

Signaling Pathways in Resistance: Induction of β-Lactamase Expression

In many Gram-negative bacteria, the expression of β-lactamase genes, such as the chromosomally encoded ampC, is not constitutive but is induced in the presence of β-lactam antibiotics.[21] This regulation is tightly linked to cell wall recycling. The AmpG-AmpR-AmpC pathway is a well-characterized model for this induction process.[21]

During cell wall synthesis, peptidoglycan fragments (muropeptides) are released into the periplasm. In the presence of β-lactams, the breakdown of the cell wall increases, leading to an accumulation of these muropeptides.[21] The permease AmpG transports these muropeptides into the cytoplasm. Inside the cytoplasm, the muropeptides bind to the transcriptional regulator AmpR, converting it from a repressor to an activator of ampC gene transcription, thereby leading to the production of AmpC β-lactamase.[21][22]

Caption: The AmpG-AmpR-AmpC signaling pathway for inducible β-lactamase expression.

Key Experimental Protocols

Investigating ampicillin resistance involves a combination of phenotypic and genotypic methods.[23] The following protocols outline the core laboratory procedures.

This method determines the lowest concentration of ampicillin required to inhibit the growth of a bacterial isolate.[13][24]

-

Materials : 96-well microtiter plates, bacterial culture grown to a 0.5 McFarland standard, cation-adjusted Mueller-Hinton Broth (MHB), ampicillin stock solution, multichannel pipette, incubator, microplate reader.

-

Procedure :

-

Prepare Antibiotic Dilutions : Create a two-fold serial dilution of ampicillin in MHB across the wells of a 96-well plate, typically from 256 µg/mL down to 0.25 µg/mL. Leave wells for positive (no antibiotic) and negative (no bacteria) controls.

-

Inoculate Bacteria : Dilute the standardized bacterial suspension in MHB and add a defined volume to each well (except the negative control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation : Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

-

Read Results : Determine the MIC by identifying the lowest ampicillin concentration in which no visible bacterial growth (turbidity) is observed.[13] This can be done visually or with a microplate reader measuring absorbance.

-

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) by broth microdilution.

Polymerase Chain Reaction (PCR) is used to amplify and detect the presence of specific resistance genes like blaTEM-1 from bacterial DNA.[23][25]

-

Materials : Bacterial DNA extract, blaTEM-1 specific forward and reverse primers, DNA polymerase, dNTPs, PCR buffer (or a commercial PCR master mix), thermal cycler, agarose gel, DNA stain (e.g., ethidium bromide), gel electrophoresis equipment.

-

Primer Example for blaTEM-1 : (Sequences may vary based on published literature)

-

Forward Primer: 5'-ATCAGCAATAAACCAGC-3'

-

Reverse Primer: 5'-CCCCGAAGAACGTTTTC-3'

-

-

Procedure :

-

DNA Extraction : Isolate genomic or plasmid DNA from the bacterial culture.

-

PCR Reaction Setup : In a PCR tube, combine the DNA template, primers, master mix, and nuclease-free water. Include positive (known blaTEM-1 positive DNA) and negative (no DNA template) controls.

-

Thermal Cycling : Place the tubes in a thermal cycler and run a program with the following general steps:

-

Initial Denaturation: ~95°C for 5 minutes.

-

30-35 Cycles of:

-

Denaturation: ~95°C for 30 seconds.

-

Annealing: ~55°C for 30 seconds (primer-specific).

-

Extension: ~72°C for 60 seconds (product size-dependent).

-

-

Final Extension: ~72°C for 5-10 minutes.

-

-

Gel Electrophoresis : Load the PCR products onto an agarose gel. Run the gel to separate the DNA fragments by size.

-

Visualization : Stain the gel and visualize the DNA bands under UV light. The presence of a band at the expected size for the blaTEM-1 amplicon (e.g., ~1190 bp) indicates a positive result.[5][18][26]

-

Caption: Experimental workflow for the PCR-based detection of a resistance gene.

This protocol is used to isolate plasmid DNA from bacteria, which can then be used for PCR, sequencing, or transformation.

-

Materials : Overnight bacterial culture, microcentrifuge tubes, microcentrifuge, resuspension buffer (with RNase A), lysis buffer, neutralization buffer, wash buffer, elution buffer (or sterile water), spin columns. (Commercial kits are widely used).

-

Procedure :

-

Harvest Cells : Centrifuge 1-5 mL of overnight bacterial culture to pellet the cells. Discard the supernatant.

-

Resuspend : Resuspend the bacterial pellet thoroughly in resuspension buffer.

-

Lyse : Add lysis buffer and gently invert the tube several times to mix. The solution should become clear and viscous. Do not vortex.

-

Neutralize : Add neutralization buffer and gently invert to mix. A white precipitate (containing genomic DNA and proteins) will form.

-

Separate : Centrifuge at high speed for 10 minutes to pellet the precipitate.

-

Bind DNA : Transfer the supernatant to a spin column and centrifuge. The plasmid DNA binds to the silica membrane. Discard the flow-through.

-

Wash : Add wash buffer to the column and centrifuge to remove contaminants. Repeat as necessary.

-

Elute : Place the column in a clean tube, add elution buffer directly to the membrane, and centrifuge to release the purified plasmid DNA.

-

This procedure introduces isolated plasmid DNA into competent bacterial cells.[27]

-

Materials : Chemically competent bacterial cells (e.g., E. coli DH5α), plasmid DNA, microcentrifuge tubes, ice, water bath at 42°C, SOC or LB medium, agar plates with ampicillin.

-

Procedure :

-

Thaw and Mix : Thaw a tube of competent cells on ice. Add 1-5 µL of plasmid DNA to the cells and mix gently by flicking the tube.

-

Incubate on Ice : Incubate the cell/DNA mixture on ice for 20-30 minutes.[27]

-

Heat Shock : Transfer the tube to a 42°C water bath for exactly 45-60 seconds.[27][28] This allows the DNA to enter the cells.

-

Recovery on Ice : Immediately place the tube back on ice for 2 minutes.

-

Outgrowth : Add 250-1000 µL of sterile SOC or LB medium (without antibiotic) to the tube and incubate at 37°C with shaking for 1 hour. This allows the bacteria to recover and express the antibiotic resistance gene.

-

Plating : Spread an appropriate volume of the cell culture onto an agar plate containing ampicillin.

-

Incubation : Incubate the plate overnight at 37°C. Only bacteria that have successfully taken up the plasmid containing the ampicillin resistance gene will form colonies.

-

Caption: Workflow for bacterial transformation using the heat shock method.

References

- 1. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of the Expression of the β-Lactam Antibiotic-Resistance Determinants in Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WikiGenes - blaTEM1 - beta-lactamase TEM1 [wikigenes.org]

- 4. web.natur.cuni.cz [web.natur.cuni.cz]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Plasmid encoded antibiotic resistance: acquisition and transfer of antibiotic resistance genes in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diversity of Ampicillin Resistance Genes and Antimicrobial Susceptibility Patterns in Haemophilus influenzae Strains Isolated in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Antibiotics, Resistome and Resistance Mechanisms: A Bacterial Perspective [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. integra-biosciences.com [integra-biosciences.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. droracle.ai [droracle.ai]

- 18. alumni.julms.com [alumni.julms.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Beta-lactamase induction and cell wall metabolism in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 24. mdpi.com [mdpi.com]

- 25. journals.asm.org [journals.asm.org]

- 26. researchgate.net [researchgate.net]

- 27. addgene.org [addgene.org]

- 28. static.igem.wiki [static.igem.wiki]

Ampicillin as a Tool for Probing Bacterial Cell Wall Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection from osmotic lysis. Its primary component, peptidoglycan (PG), is a polymer consisting of glycan chains cross-linked by short peptides. The intricate and highly regulated process of peptidoglycan biosynthesis has long been a prime target for antimicrobial agents. Among the most well-studied and clinically significant of these are the β-lactam antibiotics, with ampicillin serving as a cornerstone for both therapeutic intervention and fundamental research.[1][2]

This technical guide provides a comprehensive overview of the use of ampicillin as a powerful tool to investigate the mechanisms of bacterial cell wall biosynthesis. We will delve into its mode of action, provide detailed experimental protocols for its application in research, present key quantitative data, and visualize the underlying molecular pathways and experimental workflows.

Mechanism of Action: Ampicillin's Molecular Assault on the Bacterial Cell Wall

Ampicillin, a broad-spectrum β-lactam antibiotic, exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis.[1][3][4] Its primary targets are a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1][3]

The key steps in ampicillin's mechanism of action are:

-

Penetration of the Outer Membrane (in Gram-negative bacteria): The presence of an amino group allows ampicillin to pass through the porin channels of the outer membrane of Gram-negative bacteria, a feature that distinguishes it from earlier penicillins.

-

Inhibition of Transpeptidation: PBPs are transpeptidases that catalyze the formation of peptide cross-links between adjacent glycan chains, a crucial step for the structural integrity of the peptidoglycan mesh. Ampicillin, a structural analog of the D-alanyl-D-alanine terminus of the peptidoglycan precursor, irreversibly acylates the serine residue in the active site of PBPs. This covalent modification inactivates the enzyme, preventing the cross-linking of peptidoglycan.[5]

-

Induction of Cell Lysis: The inhibition of peptidoglycan cross-linking leads to the formation of a weakened cell wall that can no longer withstand the internal osmotic pressure of the bacterial cell. This ultimately results in cell lysis and bacterial death.[1][6]

The specific affinity of ampicillin for different PBPs can vary, and this differential binding can be exploited to dissect the individual roles of these essential enzymes in cell elongation, division, and shape maintenance.

Data Presentation: Quantitative Insights into Ampicillin's Activity

The following tables summarize key quantitative data related to the activity of ampicillin against various bacterial species and their Penicillin-Binding Proteins (PBPs).

Table 1: Minimum Inhibitory Concentrations (MIC) of Ampicillin for Various Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli ATCC 25922 | 2-8 | [6] |

| Escherichia coli K-12 | 4 | [6] |

| Multidrug-resistant E. coli E48 (before combination therapy) | 50 | [7] |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.08 (0.06-0.25) | [8] |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 (0.06-1) | [8] |

| Streptococcus pneumoniae (penicillin-resistant) | 6.3 (2-16) | [8] |

Table 2: 50% Inhibitory Concentrations (IC50) of Ampicillin for Escherichia coli Penicillin-Binding Proteins (PBPs)

| PBP | IC50 (µg/mL) | Reference |

| PBP2 | Lower than PBP4 | [3] |

| PBP3 | Lower than PBP4 | [3] |

Note: Specific IC50 values for ampicillin against individual E. coli PBPs are not consistently reported across the literature, with some studies indicating selectivity without providing precise numerical values.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ampicillin to study bacterial cell wall biosynthesis.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ampicillin stock solution (e.g., 10 mg/mL in deionized water)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Antibiotic Dilutions: a. Prepare a series of twofold dilutions of ampicillin in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should bracket the expected MIC. b. Include a positive control well (bacteria, no antibiotic) and a negative control well (media only).

-

Prepare Bacterial Inoculum: a. Grow the bacterial strain in CAMHB to an optical density at 600 nm (OD600) of 0.4-0.6. b. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Inoculation: a. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the negative control well. This brings the final volume in each well to 200 µL.

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: a. The MIC is the lowest concentration of ampicillin at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the OD600.

Penicillin-Binding Protein (PBP) Competition Assay using Fluorescent Ampicillin

This assay is used to determine the affinity of ampicillin for specific PBPs by competing with a fluorescently labeled penicillin derivative.

Materials:

-

Bacterial culture in logarithmic growth phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ampicillin stock solution

-

BOCILLIN™ FL Penicillin, V (fluorescent penicillin derivative)

-

SDS-PAGE equipment

-

Fluorescence gel scanner

Procedure:

-

Cell Preparation: a. Grow a 1.5 mL culture of the bacterial strain to an OD600 of 0.5. b. Harvest the cells by centrifugation (e.g., 8,000 x g for 2 minutes). c. Wash the cell pellet with 1 mL of PBS (pH 7.4) and pellet the cells again.

-

Competition with Ampicillin: a. Resuspend the cell pellets in 50 µL of PBS containing various concentrations of ampicillin (e.g., from 0.0001 to 1,000 µg/mL). Include a control sample without ampicillin. b. Incubate at 37°C for a defined period (e.g., 10 minutes).

-

Labeling with Fluorescent Penicillin: a. Add a final concentration of 25 µM BOCILLIN™ FL to each sample. b. Incubate at 37°C for a further 30 minutes.

-

Sample Preparation for Electrophoresis: a. Pellet the cells by centrifugation and discard the supernatant. b. Wash the cell pellets with PBS containing 0.5% (w/v) bovine serum albumin (BSA) to remove unbound fluorescent probe. c. Resuspend the pellets in SDS-PAGE sample buffer.

-

SDS-PAGE and Fluorescence Detection: a. Separate the proteins by SDS-PAGE. b. Visualize the fluorescently labeled PBPs using a fluorescence gel scanner. The intensity of the fluorescent bands will decrease with increasing concentrations of ampicillin, allowing for the determination of the IC50 for each PBP.

PBP Labeling with Radiolabeled Ampicillin

This classic method utilizes a radiolabeled derivative of ampicillin to identify and quantify PBPs.

Materials:

-

Bacterial culture

-

[3H]benzylpenicillin or a radioiodinated ampicillin derivative

-

Cell lysis buffer

-

SDS-PAGE equipment

-

Autoradiography or phosphorimaging system

Procedure:

-

Membrane Preparation: a. Grow the bacterial culture and harvest the cells. b. Lyse the cells (e.g., by sonication or French press) and isolate the cell membranes by ultracentrifugation.

-

Labeling Reaction: a. Incubate the isolated membranes with a saturating concentration of the radiolabeled ampicillin derivative for a specific time at a defined temperature (e.g., 30°C for 10 minutes).

-